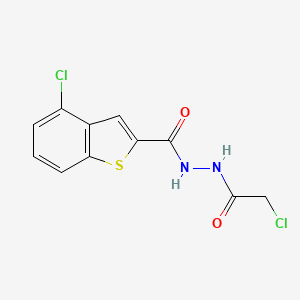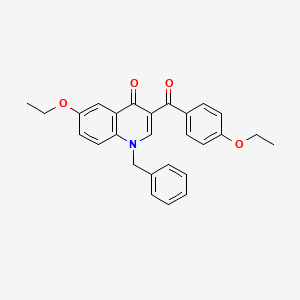![molecular formula C30H24N6O3 B2482892 2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) CAS No. 476634-17-0](/img/structure/B2482892.png)
2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals due to their therapeutic potential .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a multitude of pharmacological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
The chemical properties of imidazole derivatives suggest that they can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Conversion of nitrobenzoimidazole to aminobenzoimidazole.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the synthesis of advanced materials and dyes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)benzimidazole
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
2,2’-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is unique due to its dual benzimidazole structure, which enhances its binding affinity and specificity towards biological targets. This structural feature makes it a promising candidate for drug development and other applications .
Properties
IUPAC Name |
2-[2-[4-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6O3/c37-27(31-21-13-9-19(10-14-21)29-33-23-5-1-2-6-24(23)34-29)17-39-18-28(38)32-22-15-11-20(12-16-22)30-35-25-7-3-4-8-26(25)36-30/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJWHBASKANZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)COCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)
![4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2482817.png)

amino}propanoate](/img/structure/B2482823.png)

![1-Methyl-4-{4-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2482825.png)



![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
